3-Propylhept-2-ene-1-nitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 151.25 g/mol. This compound features a nitrile functional group (-C≡N) attached to a heptene backbone, specifically at the first position of a 2-alkene structure. The compound is known for its unique structural configuration, which includes a propyl group at the third carbon of the heptene chain, contributing to its potential reactivity and applications in various chemical processes .
The physical properties of 3-propylhept-2-ene-1-nitrile include a density of 0.838 g/cm³ and a boiling point of 232.3°C at standard atmospheric pressure. Its flash point is recorded at 94.2°C, indicating it is flammable under certain conditions. The compound's refractive index is approximately 1.446, which can be relevant for applications in optics and materials science .
The synthesis of 3-propylhept-2-ene-1-nitrile can be achieved through several methods:
3-Propylhept-2-ene-1-nitrile finds applications in various fields:
Several compounds share structural similarities with 3-propylhept-2-ene-1-nitrile, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Heptylcyanide | C₇H₁₃N | Shorter carbon chain; simpler structure |
| 3-Methylhexanenitrile | C₇H₁₃N | Similar nitrile functionality; branched structure |
| 4-Octenenitrile | C₈H₁₃N | Longer carbon chain; potential for different reactivity |
| (Z)-3-propylheptenenitrile | C₁₀H₁₇N | Geometric isomer; different spatial arrangement |
The uniqueness of 3-propylhept-2-ene-1-nitrile lies in its specific arrangement of carbon atoms and the position of the nitrile group, which influences its chemical reactivity and potential applications compared to these similar compounds .